molecular formula C18H20N2O2S B8111802 1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine]

1-(Phenylsulfonyl)spiro[indoline-3,4'-piperidine]

Cat. No.: B8111802
M. Wt: 328.4 g/mol
InChI Key: JWRXCILWZJIRES-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)spiro[indoline-3,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage The indoline and piperidine rings in this compound are connected via a spiro carbon, with a phenylsulfonyl group attached to the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)spiro[indoline-3,4’-piperidine] typically involves multi-step organic reactions. One common method involves the reaction of indoline derivatives with piperidine derivatives under specific conditions. For instance, the reaction can be catalyzed by acids or bases, and solvents such as methanol or ethanol are often used. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

1-(Phenylsulfonyl)spiro[indoline-3,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. The phenylsulfonyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The indoline and piperidine rings provide structural stability and facilitate the compound’s binding to its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Phenylsulfonyl)spiro[indoline-3,4’-piperidine] is unique due to its specific combination of functional groups and structural features. The presence of the phenylsulfonyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(benzenesulfonyl)spiro[2H-indole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-23(22,15-6-2-1-3-7-15)20-14-18(10-12-19-13-11-18)16-8-4-5-9-17(16)20/h1-9,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRXCILWZJIRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C3=CC=CC=C23)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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